molecular formula C21H18Cl2O B11451134 (2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]-4-methylcyclohexan-1-one

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]-4-methylcyclohexan-1-one

Cat. No.: B11451134
M. Wt: 357.3 g/mol
InChI Key: OSBIIAVMVUQDTA-PWDIZTEBSA-N
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Description

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]-4-methylcyclohexan-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of two (2-chlorophenyl)methylidene groups attached to a cyclohexanone ring, making it a valuable subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 2-chlorobenzaldehyde with 4-methylcyclohexanone. The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is refluxed in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry

In organic chemistry, (2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]-4-methylcyclohexan-1-one is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.

Biology

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]-4-methylcyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5S)-2-[(4-chlorophenyl)methylidene]-5-methylcyclohexan-1-one
  • (6E)-6-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclohexan-1-one

Uniqueness

Compared to similar compounds, (2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]-4-methylcyclohexan-1-one is unique due to its specific substitution pattern and the presence of two (2-chlorophenyl)methylidene groups. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18Cl2O

Molecular Weight

357.3 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(2-chlorophenyl)methylidene]-4-methylcyclohexan-1-one

InChI

InChI=1S/C21H18Cl2O/c1-14-10-17(12-15-6-2-4-8-19(15)22)21(24)18(11-14)13-16-7-3-5-9-20(16)23/h2-9,12-14H,10-11H2,1H3/b17-12+,18-13+

InChI Key

OSBIIAVMVUQDTA-PWDIZTEBSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C(=C/C3=CC=CC=C3Cl)/C1

Canonical SMILES

CC1CC(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)C1

Origin of Product

United States

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